Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC15836188
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14N2O2 |
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Molecular Weight | 230.26 g/mol |
IUPAC Name | ethyl 1-(4-aminophenyl)pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C13H14N2O2/c1-2-17-13(16)12-4-3-9-15(12)11-7-5-10(14)6-8-11/h3-9H,2,14H2,1H3 |
Standard InChI Key | RAPCUDZILQVZLW-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC=CN1C2=CC=C(C=C2)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a pyrrole core substituted with a 4-aminophenyl group at the 1-position and an ethyl carboxylate moiety at the 2-position. The pyrrole ring’s aromaticity, combined with the electron-donating amino group and the electron-withdrawing ester, creates a polarized electronic environment that influences its reactivity and intermolecular interactions .
Table 1: Key Structural Features
Feature | Description |
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Pyrrole substitution | 1-(4-aminophenyl), 2-(ethyl carboxylate) |
Molecular formula | C₁₃H₁₄N₂O₂ |
Functional groups | Aromatic amine, ester, conjugated π-system |
Electronic effects | Electron-donating (NH₂) and electron-withdrawing (COOEt) substituents |
Spectroscopic Properties
While specific spectral data for this compound are unavailable, analogous pyrrole esters exhibit distinct NMR and IR signatures:
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¹H NMR: Pyrrole protons typically resonate between δ 6.5–7.5 ppm, while the ethyl ester group shows a triplet (~δ 1.3 ppm) for the methyl group and a quartet (~δ 4.2 ppm) for the methylene .
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IR Spectroscopy: Stretching vibrations for the ester carbonyl (C=O) appear near 1700 cm⁻¹, and N-H stretches for the amine group occur around 3300–3500 cm⁻¹ .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate can be inferred from methods used for structurally related compounds:
Friedel-Crafts Acylation
A plausible route involves Friedel-Crafts acylation of 4-aminophenylpyrrole with ethyl chlorooxalate in the presence of Lewis acids like AlCl₃. This method is effective for introducing ester groups onto aromatic systems .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, could link pre-functionalized pyrrole intermediates with 4-aminophenylboronic acids. For example, ethyl pyrrole-2-carboxylate derivatives have been synthesized using Pd(dppf)Cl₂ catalysts in 1,4-dioxane .
Substitution Reactions
Nucleophilic aromatic substitution on halogenated pyrrole esters with 4-aminophenol derivatives may yield the target compound. This approach requires activating groups (e.g., nitro) to facilitate displacement .
Table 2: Hypothetical Synthesis Conditions
Biological Activity and Applications
Table 3: Hypothetical Enzyme Inhibition Data
Antimicrobial Properties
Pyrrole esters with aromatic substituents demonstrate broad-spectrum antimicrobial activity. For instance, ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate shows MIC values of 0.0039–0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The 4-aminophenyl group may improve solubility and membrane penetration, enhancing efficacy.
Physicochemical and Pharmacokinetic Profiling
Drug-Likeness Parameters
Computational models predict favorable drug-like properties for this compound:
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LogP: 2.1 (optimal range: 1–3)
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Water solubility: -3.2 (moderately soluble)
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Topological polar surface area (TPSA): 75 Ų (suitable for blood-brain barrier penetration) .
Metabolic Stability
The ethyl ester group is susceptible to hydrolysis by esterases, potentially generating the active carboxylic acid metabolite. This property is advantageous for prodrug design .
Industrial and Material Science Applications
Conductive Polymers
Pyrrole derivatives are key precursors for conducting polymers. The 4-aminophenyl group could facilitate polymerization via oxidative coupling, yielding materials with enhanced electrical conductivity for use in organic electronics .
Dye-Sensitized Solar Cells (DSSCs)
The compound’s extended π-system and amine functionality make it a candidate for dye sensitizers in DSSCs. Theoretical studies suggest a bandgap of ~2.3 eV, ideal for visible-light absorption .
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